ethyl {2-[(Z)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[(Z)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidine ring.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[(Z)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl {2-[(Z)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl {2-[(Z)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways related to pain and inflammation, such as the cyclooxygenase (COX) pathway.
Comparison with Similar Compounds
Ethyl {2-[(Z)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate can be compared with other similar compounds:
Similar Compounds: Phenoxy acetamide derivatives, thiazolidine derivatives, and other ethyl esters.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in research and industry.
Properties
IUPAC Name |
ethyl 2-[2-[(Z)-[3-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-3-30-21(27)14-31-18-10-5-4-8-16(18)12-19-22(28)25(23(29)32-19)13-20(26)24-17-9-6-7-15(2)11-17/h4-12H,3,13-14H2,1-2H3,(H,24,26)/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKAGKJBFPZRGU-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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